molecular formula C6H9NO2 B1601495 1-(3-Methylisoxazol-5-yl)ethanol CAS No. 71502-43-7

1-(3-Methylisoxazol-5-yl)ethanol

Cat. No.: B1601495
CAS No.: 71502-43-7
M. Wt: 127.14 g/mol
InChI Key: QLOCZOGQZFCJAZ-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)ethanol is a chemical compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. It is characterized by the presence of an isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its unique chemical properties and potential therapeutic benefits.

Mechanism of Action

Target of Action

1-(3-Methylisoxazol-5-yl)ethanol, also known as MIH, is a derivative of isoxazole. Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom.

Biochemical Pathways

. These effects suggest that isoxazole derivatives, including this compound, may affect multiple biochemical pathways.

Result of Action

. These effects suggest that this compound may have similar effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylisoxazol-5-yl)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes and subsequent treatment with molecular iodine and hydroxylamine . Another approach includes the use of a three-component cyclo-condensation reaction involving alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions . These methods are known for their efficiency and high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of metal-free synthetic routes is preferred to minimize environmental impact and reduce costs associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylisoxazol-5-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)ethanol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylisoxazol-5-yl)ethanol stands out due to its unique combination of an isoxazole ring with an ethanol group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)9-7-4/h3,5,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOCZOGQZFCJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513006
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71502-43-7
Record name 1-(3-Methylisoxazol-5-yl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71502-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5.2 mL (84.9 mmol) of acetaldehyde oxime, 6.7 mL (85.5 mmol) of 3-butyn-2-ol, and 1.2 mL (8.6 mmol) of Et3N in 20 mL of CH2Cl2 at 0° C. was added 275 mL of NaOCl over a period of 2 h 45 min. The ice bath was removed and stirring was continued at r.t. for 18 h. Chloroform was added, and the layers were separated. The organic layer was extracted with CHCl3 (2×) and with the extract of a mixture of (80 mL CHCl3: 10 mL H2O: 10 mL MeOH) (2×). The combined extracts were dried over Na2SO4, filtered and concentrated. Purification by flash silica gel chromatography (2% MeOH/CHCl3) provided 2.2 g of 1-(3-methylisoxazol-5-yl)ethanol as an orange-yellow oil in 20% yield.
Name
acetaldehyde oxime
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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